molecular formula C5H4ClNO3S2 B8311929 4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

Cat. No. B8311929
M. Wt: 225.7 g/mol
InChI Key: UVYWWGINXVANBA-UHFFFAOYSA-N
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Patent
US04621142

Procedure details

A mixture of 1 g. of 4-(aminosulfonyl)-3-thiophenecarboxylic acid in 20 ml of thionyl chloride is heated under reflux for 4 hours. The mixture is cooled to room temperature and is filtered. The filtrate is evaporated in a rotary evaporator and the residue is dissolved in 270 ml. of anhydrous ether. The solution is diluted with 200 ml. of petroleum ether and the precipitate which forms is collected to give 0.4 g. of product, m.p. 140; 262°-265° C.; mass spectrum CI m/e 226 MH+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
CI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[C:6]([C:10]([OH:12])=O)=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3].S(Cl)([Cl:15])=O>>[NH2:1][S:2]([C:5]1[C:6]([C:10]([Cl:15])=[O:12])=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C=1C(=CSC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
CI
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 270 ml
ADDITION
Type
ADDITION
Details
The solution is diluted with 200 ml
CUSTOM
Type
CUSTOM
Details
of petroleum ether and the precipitate which forms is collected
CUSTOM
Type
CUSTOM
Details
to give 0.4 g
CUSTOM
Type
CUSTOM
Details
262°-265° C.

Outcomes

Product
Name
Type
Smiles
NS(=O)(=O)C=1C(=CSC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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